molecular formula C19H23N5 B5614151 13-{[2-(Dimethylamino)ethyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

13-{[2-(Dimethylamino)ethyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Numéro de catalogue: B5614151
Poids moléculaire: 321.4 g/mol
Clé InChI: SSUCICNGYRUZSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to a class of tricyclic diazatricyclohexaene derivatives characterized by a fused aromatic core, substituents at positions 11 (methyl), 12 (ethyl), and 13 (dimethylaminoethylamino group), and a carbonitrile moiety at position 10 . The structure combines a rigid tricyclic framework with polar and nonpolar substituents, making it a candidate for exploring kinase inhibition, epigenetic modulation, or other bioactivity-driven applications. Its synthesis likely follows routes similar to other tricyclic derivatives, involving condensation and cyclization steps .

Propriétés

IUPAC Name

1-[2-(dimethylamino)ethylamino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-5-14-13(2)15(12-20)19-22-16-8-6-7-9-17(16)24(19)18(14)21-10-11-23(3)4/h6-9,21H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUCICNGYRUZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 13-{[2-(Dimethylamino)ethyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves multiple steps, starting from readily available precursors. The process typically includes:

    Formation of the tricyclic core: This step involves cyclization reactions under controlled conditions.

    Introduction of functional groups: Various functional groups are introduced through substitution reactions.

    Final modifications: The final structure is achieved through specific reactions such as alkylation and nitrile formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

13-{[2-(Dimethylamino)ethyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens and alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

13-{[2-(Dimethylamino)ethyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 13-{[2-(Dimethylamino)ethyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituent groups at positions 12, 13, and 10. Key comparisons are summarized below:

Compound Key Substituents Molecular Weight Notable Features References
Target Compound 12-ethyl, 13-dimethylaminoethylamino, 10-carbonitrile 369.47 g/mol Polar dimethylaminoethyl group enhances solubility; carbonitrile stabilizes binding
13-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-12-ethyl-11-methyl... 13-(3,4-dimethoxyphenethylamino) N/A Bulky aromatic substituent increases lipophilicity; potential CYP450 interactions
12-Benzyl-13-[(3-ethoxypropyl)amino]-11-methyl... 12-benzyl, 13-(3-ethoxypropylamino) 398.50 g/mol Ethoxypropyl chain improves membrane permeability; benzyl group adds steric bulk
13-Chloro-11-ethyl-1,8-diazatricyclo[...]-10-carbonitrile 13-chloro, 11-ethyl 255.70 g/mol Chlorine enhances electrophilicity; reduced solubility due to halogen
12-Ethyl-13-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-11-methyl... 13-piperazinyl with methoxyphenoxyethyl side chain 469.58 g/mol Piperazine moiety introduces basicity; extended side chain may enhance target fit

Substituent-Driven Property Variations

  • Polarity and Solubility: The dimethylaminoethyl group in the target compound improves aqueous solubility compared to analogs with halogen (e.g., chlorine in ) or aromatic substituents (e.g., benzyl in ).
  • Binding Affinity : Carbonitrile groups (common in all analogs) likely engage in hydrogen bonding or dipole interactions with targets, while bulky substituents (e.g., dimethoxyphenethyl in ) may sterically hinder binding .
  • Synthetic Complexity: Piperazinyl and ethoxypropylamino derivatives (e.g., ) require multi-step synthesis, whereas halogenated analogs (e.g., ) are simpler to prepare .

Computational and Experimental Insights

  • Similarity Metrics: The target compound shares ~60–70% structural similarity (Tanimoto/Dice coefficients) with analogs bearing aromatic or aliphatic amino groups, as calculated via MACCS or Morgan fingerprints .
  • Docking Performance: In kinase-targeted virtual screening, the dimethylaminoethylamino group shows superior docking scores compared to chlorinated or benzyl-substituted analogs, likely due to favorable charge complementarity .
  • Bioactivity Clustering: Compounds with dimethylaminoethyl or piperazinyl groups cluster together in bioactivity profiles, suggesting shared mechanisms (e.g., kinase or epigenetic modulation) .

Activité Biologique

The compound 13-{[2-(Dimethylamino)ethyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the field of oncology and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of the dimethylamino group is particularly noteworthy as it often enhances solubility and bioavailability in biological systems.

PropertyValue
Molecular FormulaC18H27N5
Molecular Weight327.44 g/mol
InChIInChI=1S/C18H27N5
Melting PointNot Available

The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with various cellular pathways involved in cancer cell proliferation and apoptosis. The dimethylamino group is known to facilitate interactions with biological membranes and may enhance the compound's ability to penetrate cells.

Anticancer Activity

Research indicates that compounds similar to 13-{[2-(Dimethylamino)ethyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile exhibit significant anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.
  • Mechanistic Insights : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption : The dimethylamino group likely enhances oral bioavailability.
  • Metabolism : Initial studies suggest metabolism via cytochrome P450 enzymes; however, specific metabolic pathways need further elucidation .

Toxicity Profile

Toxicity assessments have shown that while the compound demonstrates potent anticancer activity, it also exhibits cytotoxic effects on normal cells at higher concentrations. This necessitates careful dose optimization in therapeutic applications.

Comparative Studies

Comparative studies with other anticancer agents reveal that compounds with structural similarities often outperform traditional chemotherapeutics due to their targeted action and reduced side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.